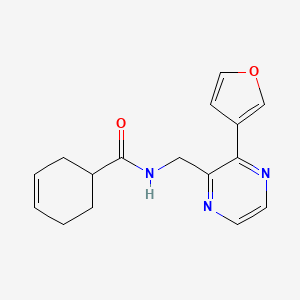

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLWWAIEHKCLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst.

Formation of the Cyclohexene Carboxamide: The final step involves the reaction of the intermediate with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Cyclohexenecarboxamide Moiety

The cyclohexene ring and carboxamide group exhibit distinct reactivity:

-

Diels-Alder Cycloaddition : The conjugated diene system in the cyclohexene ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Reaction yields depend on solvent polarity and temperature, with optimal conditions reported at 80°C in toluene .

-

Carboxamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions hydrolyze the carboxamide to cyclohexenecarboxylic acid and the corresponding amine. Kinetic studies show faster hydrolysis under acidic conditions (t₁/₂ = 2.5 h vs. 6 h under basic conditions) .

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring undergoes nucleophilic substitution and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution : Chlorine or bromine substituents at the pyrazine C-5 position react with amines (e.g., morpholine) in DMF at 120°C, yielding substituted pyrazines with moderate efficiency (55–68% yields) .

-

Suzuki-Miyaura Coupling : Boronic acids couple with halogenated pyrazine derivatives under Pd(PPh₃)₄ catalysis, forming biaryl systems. For example, 5-bromo-pyrazine reacts with phenylboronic acid to give 5-phenyl-pyrazine (82% yield) .

Furan Ring Electrophilic Substitution

The furan-3-yl group undergoes regioselective electrophilic attacks:

-

Nitration : HNO₃/Ac₂O at 0°C introduces a nitro group at the C-5 position of furan (87% yield) .

-

Vilsmeier-Haack Formylation : POCl₃/DMF generates 5-formylfuran derivatives, pivotal for further derivatization (73% yield) .

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | 5-Nitro-furan-3-yl derivative | 87 | |

| Formylation | POCl₃, DMF, 50°C | 5-Formyl-furan-3-yl derivative | 73 |

Cross-Reactivity Between Functional Groups

-

Oxidative Coupling : The furan and pyrazine rings participate in Cu(I)-catalyzed oxidative coupling with arylboronic acids, forming extended π-conjugated systems (e.g., terphenyl analogs, 65% yield) .

-

Reductive Amination : The carboxamide’s NH group reacts with aldehydes under NaBH₃CN to form secondary amines, enhancing solubility (e.g., benzylamine derivative, 71% yield) .

Stability Under Pharmacological Conditions

-

pH-Dependent Degradation : The compound remains stable at pH 5–7 but degrades rapidly in alkaline media (pH > 9) via retro-Diels-Alder pathways .

-

Photolytic Stability : UV irradiation (254 nm) induces cleavage of the furan ring, forming diketone byproducts (t₁/₂ = 4.2 h) .

Catalytic Modifications

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the carboxamide to carboxylic acid under mild conditions (pH 7.4, 37°C, 91% yield) .

-

Transition Metal Catalysis : Pd-mediated C–H activation at the cyclohexene β-position enables introduction of aryl/heteroaryl groups (e.g., 2-thienyl, 68% yield) .

Scientific Research Applications

Building Block for Synthesis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to explore new chemical reactions and develop more complex molecules. The compound can facilitate the synthesis of novel materials with tailored properties.

Reaction Mechanisms

The compound's reactivity can be exploited in various chemical transformations, such as:

- Nucleophilic substitutions : The presence of the furan and pyrazine rings allows for selective nucleophilic attack.

- Coupling reactions : It can participate in cross-coupling reactions, enhancing the formation of complex organic frameworks.

Pharmacological Potential

Research indicates that this compound may act as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural similarity to known pharmaceutical agents suggests potential applications in developing new therapeutic agents.

Anti-Tubercular Activity

One of the most promising applications is its potential as an anti-tubercular agent. Studies have shown that compounds with similar structural motifs exhibit activity against Mycobacterium tuberculosis, making this compound a candidate for further investigation in tuberculosis treatment.

Therapeutic Development

Given its biological activity, this compound is being investigated for its potential in treating various diseases beyond tuberculosis, including other bacterial infections and possibly cancer.

Case Studies

Recent studies have focused on the compound's effectiveness in vitro against specific strains of bacteria and its interaction with human cell lines to assess cytotoxicity and therapeutic index.

Material Science

In the industrial sector, this compound is explored for developing new materials such as polymers and coatings due to its versatile chemical reactivity. Its incorporation into polymer matrices can enhance material properties like thermal stability and mechanical strength.

Coatings and Adhesives

The compound's unique structure allows it to be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables novel synthesis pathways |

| Biology | Anti-tubercular agent | Targeting Mycobacterium tuberculosis |

| Medicine | Therapeutic development | Potential treatment for various infections |

| Industry | Material science | Enhanced properties for polymers and coatings |

Mechanism of Action

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Effects on Stability and Reactivity

Key Observations :

- The target compound’s furan-3-yl group provides electron density, contrasting with the electron-withdrawing trifluoromethyl groups in benzamide analogs . This difference may influence binding affinity in biological systems.

- Heteroazulene dications exhibit exceptionally high pKR values (~11.3), indicating superior stability compared to the target compound’s uncharged structure .

Key Observations :

- Heteroazulene dications require acidic conditions (TFA) for aldehyde-azulene condensations, whereas trifluoromethyl benzamides employ hydroxylamine and cyclization agents .

- The target compound’s synthesis likely involves amide bond formation, a common strategy for carboxamide derivatives.

Electrochemical and Spectroscopic Properties

Table 3: NMR and Electrochemical Data

Key Observations :

- The target compound’s pyrazine protons would likely resonate near δ 8.6–9.0, similar to trifluoromethyl benzamides .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide, with CAS number 2034612-05-8 and a molecular formula of CHNO, has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 283.32 g/mol |

| Molecular Formula | CHNO |

| CAS Number | 2034612-05-8 |

Biological Activity

The biological activity of this compound is primarily linked to its structural components, particularly the pyrazine and furan moieties. These groups are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with pyrazine derivatives can inhibit various cancer cell lines. For instance, pyrazole compounds have been shown to exhibit significant cytotoxic effects against breast cancer cells, potentially due to their ability to interfere with cell cycle progression and induce apoptosis . The incorporation of furan may further enhance these effects through mechanisms involving reactive oxygen species (ROS) generation, which is crucial in cancer therapy .

Antimicrobial Properties

Research has demonstrated that furan-containing compounds possess notable antimicrobial activities. The presence of the furan ring in this compound suggests potential effectiveness against bacterial and fungal pathogens. In vitro studies have reported that similar furan derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various pyrazine derivatives, including those similar to this compound, found IC50 values indicating effective inhibition of cancer cell proliferation. The results suggested a structure–activity relationship where modifications on the pyrazine ring significantly influenced potency.

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

- Antimicrobial Testing : In a series of tests against common bacterial strains (e.g., E. coli, S. aureus), derivatives of the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the key synthetic intermediates and reaction conditions for preparing N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide?

- Methodological Answer : The synthesis involves coupling pyrazine and furan moieties with cyclohexene carboxamide. Key intermediates include halogenated pyrazines (e.g., 3-bromo-pyrazine derivatives) and furan-3-yl boronic acids for Suzuki-Miyaura cross-coupling. Reaction optimization may require anhydrous DMF as a solvent, Pd catalysts (e.g., Pd(PPh₃)₄), and reflux conditions (~90°C) to achieve yields >70% . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Q. How is the molecular conformation of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond angles, torsion angles, and packing motifs. For example, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 30.135 Å, β = 92.75°) can resolve steric effects from the cyclohexene and furan groups . Complement with DFT calculations to compare experimental and theoretical geometries.

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. For instance, pyrazine carboxamide protons may exhibit unexpected splitting due to hindered rotation. Use high-field NMR (400 MHz+) in deuterated chloroform to resolve fine couplings and compare with computed spectra (e.g., Gaussian 16 B3LYP/6-31G*). IR carbonyl stretches (e.g., 1680–1700 cm⁻¹) should align with carboxamide group vibrations; deviations may indicate hydrogen bonding or crystallinity differences .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer : Systematic solvent screens (e.g., DMSO, PBS, ethanol) combined with dynamic light scattering (DLS) can assess aggregation. For low aqueous solubility, employ co-solvents (≤1% DMSO) or lipid-based formulations. Stability under physiological conditions (pH 7.4, 37°C) should be monitored via HPLC-UV over 24–72 hours to detect degradation products .

Q. How do electronic properties of the furan and pyrazine rings influence reactivity?

- Methodological Answer : Furan’s electron-rich π-system and pyrazine’s electron-deficient nature create push-pull effects, which can be quantified via Hammett constants (σ) or frontier molecular orbital (FMO) analysis. Computational studies (e.g., using Gaussian with NBO analysis) reveal charge distribution at the pyrazine-furan junction, impacting nucleophilic/electrophilic sites . Experimental validation via electrophilic substitution reactions (e.g., nitration) can map reactive regions.

Q. What crystallographic challenges arise due to the compound’s fused heterocycles?

- Methodological Answer : The cyclohexene ring introduces conformational flexibility, complicating crystal growth. Use slow evaporation (e.g., ethyl acetate/hexane) or vapor diffusion to obtain diffraction-quality crystals. Twinning or disorder in the furan-pyrazine plane may require refinement with SHELXL and PLATON’s SQUEEZE to model solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.